N,8-dimethyl-5-nitroquinolin-6-amine
Overview
Description
“N,8-dimethyl-5-nitroquinolin-6-amine” (DMNQA) is a heterocyclic aromatic compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.22 g/mol.
Molecular Structure Analysis
DMNQA has a complex structure typical of heterocyclic aromatic compounds . The molecule consists of a quinoline ring, which is a type of aromatic compound that contains two fused rings: a benzene ring and a pyridine ring .Physical and Chemical Properties Analysis
DMNQA has physical and chemical properties typical of heterocyclic aromatic compounds . It has a molecular weight of 217.22 g/mol. More specific properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Benzazepine and Pyridazepine Derivatives : Danikiewicz and Mąkosza (1991) demonstrated that nitroquinolines react with dimethyl phosphite and various amines to give benzazepine or pyridazepine derivatives. This research contributes to the understanding of the chemical reactions and potential applications of nitroquinolines in synthesizing complex organic compounds (Danikiewicz & Mąkosza, 1991).
Vicarious Nucleophilic Amination of Nitroquinolines : Szpakiewicz and Grzegożek (2008) studied the reaction of nitroquinolines with 4-amino-1,2,4-triazole, leading to amino products. This research is significant in understanding the chemical behavior of nitroquinolines and their potential in chemical synthesis (Szpakiewicz & Grzegożek, 2008).
Medical and Biological Applications
Bioreductive Drugs and Cytotoxicity : Siim, Atwell, and Wilson (1994) explored the bioreductive properties of 4-alkylamino-5-nitroquinolines, which showed selective toxicity under hypoxic conditions. This study is crucial for understanding the potential therapeutic applications of nitroquinolines in targeting hypoxic tumor cells (Siim, Atwell, & Wilson, 1994).
Antibacterial Properties of Nitroquinolines : Al-Hiari et al. (2007) investigated the antibacterial properties of 8-nitrofluoroquinolone derivatives, indicating the potential use of nitroquinolines in developing new antibacterial agents (Al-Hiari et al., 2007).
Analytical Chemistry Applications
- Determination of Secondary Amines : Khalaf and Steinert (1996) developed a method for the determination of secondary amines using 5-isothiocyanato-1,3-dioxo-2-p-tolyl-2,3-dihydro-1H-benz[de]isoquinoline. This research contributes to the analytical applications of nitroquinolines in detecting and quantifying amines (Khalaf & Steinert, 1996).
Properties
IUPAC Name |
N,8-dimethyl-5-nitroquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-9(12-2)11(14(15)16)8-4-3-5-13-10(7)8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIPENTWMCHUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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